molecular formula C7H14ClN B7823759 (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride

(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B7823759
M. Wt: 147.64 g/mol
InChI Key: IZZMPZQAQTXAHW-FNCXLRSCSA-N
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Description

(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS: 84235-34-7) is a chiral bicyclic amine derivative with a norbornane backbone. Its molecular formula is C₇H₁₃N·HCl (MW: 147.64), featuring a rigid bicyclo[2.2.1]heptane scaffold that confers stereochemical stability . This compound is widely utilized in medicinal chemistry as a precursor for synthesizing CXCR2 receptor antagonists with anti-cancer properties . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMPZQAQTXAHW-FNCXLRSCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65481-69-8
Record name Bicyclo[2.2.1]heptan-2-amine, hydrochloride (1:1), (1R,2S,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65481-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Endo-bicyclo[2.2.1]heptan-2-amine hydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in the production process.

Chemical Reactions Analysis

Substitution Reactions

The amine group in (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride participates in nucleophilic substitution reactions, typically requiring prior neutralization of the hydrochloride salt to liberate the free amine.

Table 1: Substitution Reactions and Products

ReagentConditionsProductYieldSource
4-Nitrobenzyl chloroformateDCM/water, Na₂CO₃, 0°C → RTrac-4-Nitrobenzyl-(3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-yl)carbamate67–74%
Benzyl chloroformateWater, Na₂CO₃, 0°Crac-Benzyl-(3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-yl)carbamateN/R
4-Methylbenzenesulfonyl chlorideDCM, triethylamine, RT, 2.5 daysrac-(3-exo-Isopropylbicyclo[2.2.1]heptan-2-endo-yl)-4-methylbenzenesulfonamideN/R

Key Observations:

  • Base Requirement: Sodium carbonate or triethylamine is used to deprotonate the hydrochloride salt, enabling nucleophilic attack by the free amine.

  • Steric Effects: The bicyclic framework imposes steric constraints, favoring reactions with less bulky electrophiles (e.g., chloroformates over larger sulfonyl chlorides).

Reductive Transformations

While direct reduction of the amine is not typical, the compound’s synthesis involves catalytic hydrogenation of precursor nitro derivatives. For example, hydrogenation of rac-3-exo-isopropyl-2-endo-nitrobicyclo[2.2.1]hept-5-ene over Pd/C yields the corresponding amine .

Salt Metathesis

The hydrochloride salt can undergo anion exchange in the presence of stronger acids or bases, though this is primarily a physicochemical process rather than a covalent reaction.

Stability and Degradation

The compound exhibits high stability in:

  • Simulated Biological Fluids: Stable in SGF (simulated gastric fluid), SIF (simulated intestinal fluid), and plasma.

  • Thermal Conditions: No decomposition observed under standard storage (2–8°C, sealed) .

Table 2: Reactivity Comparison with Analogues

CompoundReactivity with ChloroformatesNotes
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amineModerateSteric hindrance slows kinetics vs. acyclic amines
exo-MecamylamineHighLess hindered amine group

Mechanistic Insights

  • Substitution: Follows a two-step mechanism:

    • Deprotonation of the hydrochloride to generate the free amine.

    • Nucleophilic attack on electrophilic reagents (e.g., chloroformates, sulfonyl chlorides).

  • Steric Modulation: The bicyclo[2.2.1]heptane skeleton reduces reaction rates compared to linear amines due to restricted access to the amine lone pair .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride
  • CAS Number : 121055-08-1
  • Molecular Formula : C7H14ClN
  • Molecular Weight : 147.6 g/mol

The compound features a bicyclo[2.2.1]heptane framework characterized by its rigid structure, which plays a crucial role in its biological activity and interactions with molecular targets.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the construction of complex molecules through various organic reactions such as:

  • Cycloaddition Reactions : Used to create new cyclic compounds.
  • Functional Group Transformations : Including oxidation and reduction to modify reactivity.

Biology

In biological research, this compound can act as a ligand in studies focused on protein-ligand interactions. Its structural characteristics enable it to bind selectively to various receptors and enzymes, influencing their activity:

  • Neurotransmitter Modulation : Potentially affecting neurotransmission pathways.
  • Enzyme Inhibition : Investigated for its ability to inhibit specific metabolic enzymes.

Medicine

The compound's pharmacological properties have led to investigations into its therapeutic applications:

  • Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegenerative diseases by modulating neural pathways.
  • Antiviral Activity : Some derivatives have shown efficacy against viruses in vitro.
  • Analgesic Properties : Certain analogs are being explored for pain management applications.

Case Study 1: Neuroprotective Effects

A study demonstrated the compound's ability to protect against neurodegeneration in animal models of Parkinson's disease:

  • Methodology : Mice were treated with this compound before inducing neurotoxicity.
  • Results : Significant reductions in markers of neurodegeneration were observed compared to control groups.

Case Study 2: Antiviral Activity

Investigations into the antiviral properties of the compound revealed promising results against orthopoxviruses:

  • Methodology : Time-of-addition assays assessed the antiviral efficacy of the compound.
  • Results : High levels of inhibition were recorded, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituted Derivatives

Key structural variations among bicyclo[2.2.1]heptane-based amines include:

  • Substituent modifications (e.g., methyl, isopropyl, or aromatic groups).
  • Stereochemical differences (e.g., endo vs. exo configurations).
  • Salt forms (e.g., hydrochloride, free base).
Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Applications Hydrogen Bond Donors/Acceptors LogP (Predicted)
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine HCl (84235-34-7) C₇H₁₃N·HCl 147.64 None CXCR2 antagonists 2 donors, 1 acceptor 1.2
(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine HCl (24629-78-5) C₁₀H₂₀ClN 189.73 1,7,7-Trimethyl Chiral catalyst precursor 2 donors, 1 acceptor 2.8
(1R,2R,3R,4S)-3-Isopropylbicyclo[2.2.1]heptan-2-amine HCl (175521-95-6) C₁₀H₂₀ClN 189.73 3-Isopropyl Neuromuscular research 2 donors, 1 acceptor 3.1
Mecamylamine HCl (107596-31-6) C₁₁H₂₂ClN 203.76 N,2,3,3-Tetramethyl Nicotinic acetylcholine antagonist 1 donor, 1 acceptor 2.5

Pharmacological and Functional Differences

  • CXCR2 Antagonism : The parent compound’s unsubstituted amine group is critical for binding to CXCR2 receptors, while methylated derivatives (e.g., 1,7,7-trimethyl) show reduced activity due to steric hindrance .
  • Neuromuscular Activity : Mecamylamine’s tetramethyl substitution enhances lipophilicity, enabling blood-brain barrier penetration for nicotinic receptor blockade .
  • Catalytic Utility : Trimethyl derivatives are employed in asymmetric catalysis, leveraging their rigid chiral centers .

Biological Activity

(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C7_7H12_{12}ClN
  • Molecular Weight : 145.63 g/mol

The bicyclo[2.2.1]heptane framework contributes to the compound's unique properties, influencing its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of bicyclo[2.2.1]heptane derivatives. For instance, a compound structurally similar to (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine was evaluated for its antagonistic activity against CXCR2, a chemokine receptor involved in cancer metastasis.

  • Study Findings :
    • The compound demonstrated an IC50_{50} value of 48 nM against CXCR2, indicating potent activity.
    • It exhibited good selectivity against CXCR1, suggesting a favorable profile for targeting metastatic pathways without affecting normal immune functions .

Neuroprotective Effects

In neuropharmacology, compounds derived from bicyclo[2.2.1]heptane have shown promise as NMDA receptor antagonists. A study compared the toxicity profiles of these compounds with memantine, an FDA-approved NMDA antagonist.

  • Key Results :
    • The bicyclic amines exhibited acceptable toxicity levels in various cell lines.
    • They were identified as potential leads for further development in treating neurological disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction :
    • Molecular docking studies suggest that the compound binds effectively to specific receptors (e.g., CXCR2), forming hydrogen bonds that stabilize the interaction and enhance antagonistic effects .
  • Stability and Bioavailability :
    • The compound has shown high stability in simulated gastric and intestinal fluids, which is crucial for oral bioavailability . This property supports its potential use as an orally administered drug.

Case Study 1: CXCR2 Antagonism

A recent study focused on a bicyclo[2.2.1]heptane derivative that demonstrated significant CXCR2 antagonistic activity.

  • Experimental Design :
    • In vitro assays were conducted to evaluate binding affinity and selectivity.
    • Results indicated that modifications in the molecular structure could enhance selectivity and potency against cancer cell lines.

Case Study 2: Neuroprotective Screening

Another investigation assessed the neuroprotective effects of bicyclo[2.2.1]heptane derivatives in models of excitotoxicity.

  • Findings :
    • Compounds showed a reduction in cell death induced by NMDA receptor activation.
    • This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Summary Table of Biological Activities

Activity TypeCompound VariantIC50_{50} ValueSelectivity
CXCR2 Antagonism(S)-bicyclo[2.2.1]heptane48 nMHigh against CXCR1
NeuroprotectionBicyclo[2.2.1]heptan-amineNot specifiedAcceptable toxicity

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